molecular formula C15H14FN5O B2622438 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide CAS No. 2034377-29-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide

Cat. No.: B2622438
CAS No.: 2034377-29-0
M. Wt: 299.309
InChI Key: UTAKAQSSEWBYLA-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The triazolo[1,5-a]pyrimidine moiety in this compound is of particular interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is a compound that has been found to interact with several targets. It has been reported to act as an inverse agonist for RORγt , an inhibitor for PHD-1 , and also as an inhibitor for JAK1 and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction, respectively .

Mode of Action

The compound this compound interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, as an inverse agonist for RORγt, it prevents the activation of this receptor, leading to a decrease in the transcription of RORγt-dependent genes . As an inhibitor for PHD-1, JAK1, and JAK2, it prevents these enzymes from performing their functions, thereby affecting the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its targets. The inhibition of RORγt, PHD-1, JAK1, and JAK2 can affect various pathways, including immune response, oxygen sensing, and JAK-STAT signaling pathway . These changes can have downstream effects on cell proliferation, differentiation, and survival .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific target and cell type. For instance, its action as an inverse agonist for RORγt can lead to a decrease in the transcription of RORγt-dependent genes, affecting the immune response . Its inhibition of PHD-1, JAK1, and JAK2 can affect cell proliferation, differentiation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free tandem reaction . This method is eco-friendly and results in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scale-up of the microwave-assisted synthesis method, ensuring that the reaction conditions are optimized for larger quantities. The process would include careful control of temperature, reaction time, and microwave power to maintain the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is unique due to its specific structural features, such as the fluorobenzamide moiety, which may enhance its biological activity and selectivity compared to other similar compounds. Its synthesis method also offers an eco-friendly and efficient approach, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAKAQSSEWBYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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